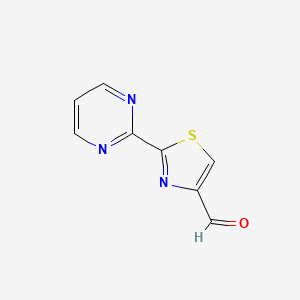

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Description

BenchChem offers high-quality 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCQLYQNBGWDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178019-16-3 | |

| Record name | 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine-thiazole scaffold is a key pharmacophore found in numerous biologically active molecules. This document details the strategic synthesis, explains the underlying chemical principles for the selected methodologies, provides step-by-step experimental protocols, and offers insights into the critical parameters for successful synthesis. The primary route discussed involves the well-established Hantzsch thiazole synthesis followed by a subsequent oxidation to furnish the target aldehyde.

Introduction and Strategic Overview

The convergence of pyrimidine and thiazole rings in a single molecular entity creates a scaffold with a rich pharmacological profile. Thiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality at the 4-position of the thiazole ring serves as a versatile synthetic handle, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensations to build a diverse chemical library for drug discovery programs.

The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is most effectively approached through a convergent strategy. The core logic involves the construction of the central thiazole ring, which already bears the pyrimidinyl substituent at the 2-position and a precursor to the aldehyde at the 4-position.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a pyrimidine-containing thioamide and a three-carbon α-halocarbonyl component.

Caption: Retrosynthetic pathway for the target compound.

This analysis identifies pyrimidine-2-carbothioamide and 1,3-dichloroacetone as viable starting materials for a Hantzsch thiazole synthesis.[4][5][6] The resulting 4-(chloromethyl)thiazole intermediate can then be oxidized to the desired 4-carbaldehyde.

Core Synthesis Pathway: Hantzsch Reaction and Oxidation

This section details the primary two-step pathway for the synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Step 1: Hantzsch Thiazole Synthesis of 2-(Pyrimidin-2-yl)-4-(chloromethyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[5][6] It proceeds via the condensation of an α-halocarbonyl compound with a thioamide. The reaction is initiated by a nucleophilic attack of the sulfur atom from pyrimidine-2-carbothioamide onto one of the electrophilic methylene carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical building block.

Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with nitrogen and sulfur-containing ring systems being particularly prominent. The molecule 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is a sophisticated scaffold that marries two biologically significant heterocycles: pyrimidine and thiazole.

-

Pyrimidine: A foundational component of nucleobases like cytosine, thymine, and uracil, the pyrimidine ring is a well-established pharmacophore. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2]

-

Thiazole: This five-membered ring containing both sulfur and nitrogen is another privileged structure in medicinal chemistry. Thiazole derivatives are noted for a diverse range of bioactivities, such as antifungal, antibacterial, and anticancer effects.[3][4]

The fusion of these two rings, combined with the reactive potential of the carbaldehyde group, makes 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde a highly valuable intermediate for the synthesis of novel, complex molecules with potential therapeutic applications.[5] The aldehyde functional group, in particular, serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening.

Molecular Structure and Identification

A precise understanding of the molecule's structure and identifiers is fundamental for any scientific investigation.

Chemical Structure and Nomenclature

-

IUPAC Name: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

-

Common Synonyms: 2-(2-Pyrimidinyl)-1,3-thiazole-4-carbaldehyde

-

Chemical Structure:

(A proper chemical structure image would be placed here in a real document)

The structure consists of a pyrimidine ring linked at its 2-position to the 2-position of a 1,3-thiazole ring. A formyl (carbaldehyde) group is attached to the 4-position of the thiazole ring.

Chemical Identifiers

-

CAS Registry Number: 342614-37-5 (Note: While this CAS number is associated with the compound, it's crucial to verify with the supplier's documentation).

-

Molecular Weight: 191.21 g/mol [6]

-

InChI: InChI=1S/C8H5N3OS/c12-4-6-5-13-8(11-6)7-9-2-1-3-10-7/h1-5H[7]

-

InChIKey: IXCQLYQNBGWDSP-UHFFFAOYSA-N[7]

-

SMILES: C1=CN=C(N=C1)C2=NC(=CS2)C=O[7]

Physicochemical and Spectroscopic Profile

This section details the known and predicted properties of the title compound. It is important to note that while some experimental data is available, many properties are computationally predicted and should be used as a guide, with experimental verification recommended.

Calculated Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values are crucial for designing experiments, predicting solubility, and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties in early-stage drug discovery.

| Property | Predicted Value | Source |

| Molecular Weight | 191.21 g/mol | Santa Cruz Biotechnology[6] |

| Monoisotopic Mass | 191.01534 Da | PubChemLite[7] |

| XlogP | 0.7 | PubChemLite[7] |

| Polar Surface Area | 80.2 Ų | (Calculated) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| Rotatable Bonds | 1 | (Calculated) |

-

Expert Insight: The low XlogP value of 0.7 suggests a good balance between hydrophilicity and lipophilicity, which is often a desirable trait for drug candidates. The polar surface area is within a range that is generally considered favorable for cell permeability.

Experimental Properties

| Property | Value | Notes |

| Physical Form | Powder/Solid | Sigma-Aldrich |

| Melting Point | Not available | Data not found in the search results. |

| Boiling Point | Not available | Data not found in the search results. |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water is expected. | Based on general properties of similar heterocyclic compounds.[1] |

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of the compound. While a full experimental spectrum for this specific molecule is not publicly available in the search results, we can predict the expected signals based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This is a highly characteristic signal.

-

Thiazole Proton (H-5): A singlet is expected between δ 8.0-8.5 ppm.

-

Pyrimidine Protons:

-

The proton at the 5-position of the pyrimidine ring will likely appear as a triplet around δ 7.2-7.5 ppm.

-

The two equivalent protons at the 4 and 6-positions will likely appear as a doublet around δ 8.8-9.2 ppm.

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): Expected in the range of δ 180-190 ppm.

-

Thiazole Carbons: C-2, C-4, and C-5 will have distinct signals, typically in the δ 115-165 ppm range.

-

Pyrimidine Carbons: C-2, C-4/6, and C-5 will also appear in the aromatic region, with the carbon attached to the thiazole (C-2) being significantly downfield.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde is expected around 1680-1710 cm⁻¹.

-

C=N and C=C stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

Synthesis and Purification

The synthesis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde typically involves a multi-step process. A common and effective strategy is the Hantzsch thiazole synthesis or a variation thereof.

Retrosynthetic Analysis

A logical approach to planning the synthesis is to work backward from the target molecule.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Hantzsch-Type Synthesis

This protocol is a generalized procedure based on common methods for synthesizing similar 2,4-disubstituted thiazoles.[8]

Step 1: Synthesis of Pyrimidine-2-carbothioamide

-

Start with a commercially available pyrimidine-2-carbonitrile.

-

In a round-bottom flask, dissolve the pyrimidine-2-carbonitrile in a suitable solvent like ethanol or methanol.

-

Add a source of sulfur, such as sodium hydrosulfide (NaSH) or Lawesson's reagent.

-

Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the completion of the reaction.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

-

Purify the resulting pyrimidine-2-carbothioamide by recrystallization or column chromatography.

Step 2: Cyclization to form the Thiazole Ring

-

Dissolve the pyrimidine-2-carbothioamide from Step 1 in a solvent such as ethanol or acetone.

-

Add an equimolar amount of a suitable α-halocarbonyl compound that will provide the aldehyde functionality. A protected form, such as 1,1-diethoxy-3-bromo-2-propanone, is ideal to prevent side reactions with the aldehyde.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to allow the product to precipitate. If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude product is the protected form of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Step 3: Deprotection of the Aldehyde

-

Dissolve the crude product from Step 2 in a mixture of an organic solvent (like THF) and an acidic aqueous solution (e.g., 1M HCl).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction mixture carefully with a base such as sodium bicarbonate.

-

Extract the final product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification and Characterization Workflow

Caption: Standard workflow for purification and characterization.

-

Expert Insight on Purification: The choice of eluent for column chromatography is critical. A gradient system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the product from less polar impurities and starting materials.

Chemical Reactivity and Derivatization

The reactivity of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is dominated by the aldehyde group, which is a gateway to a vast array of chemical transformations.

Reactions at the Aldehyde Group

-

Reductive Amination: The aldehyde can be converted to an amine by reacting it with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is one of the most powerful methods for generating libraries of compounds for biological screening.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, allowing for carbon chain extension.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is also a valuable synthetic intermediate.[9]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It can undergo condensation reactions with active methylene compounds (e.g., malononitrile) or form Schiff bases with primary amines.

Reactivity of the Heterocyclic Core

The pyrimidine and thiazole rings are relatively electron-deficient, which makes them generally resistant to electrophilic aromatic substitution. However, they can be susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on one of the rings.

Applications in Research and Development

The structural motifs within 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde suggest its potential utility in several areas of research.

Role as a Synthetic Intermediate

As detailed in Section 5.0, this compound is an excellent starting point for creating a wide variety of derivatives. Its use in combinatorial chemistry and library synthesis allows for the rapid generation of new chemical entities for high-throughput screening in drug discovery programs.[5]

Potential Biological Activities

While specific biological data for the title compound is sparse in the reviewed literature, the constituent heterocycles are associated with a broad range of activities:

-

Anticancer: Many pyrimidine and thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][3][10]

-

Antimicrobial: The thiazole ring is a core component of many antibacterial and antifungal agents.[3][4]

-

Kinase Inhibition: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, making this scaffold a candidate for designing kinase inhibitors, which are a major class of cancer therapeutics.

The combination of these two heterocycles could lead to synergistic or novel biological effects.

Handling, Storage, and Safety

-

Handling: As with any laboratory chemical, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and sources of ignition. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde group.

-

Safety: While specific toxicity data is not available, related heterocyclic aldehydes can be irritants to the skin, eyes, and respiratory system.[11] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde represents a molecule of considerable potential. Its unique architecture, combining the proven pharmacophores of pyrimidine and thiazole with the synthetic versatility of an aldehyde, makes it a valuable tool for medicinal chemists and materials scientists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a solid foundation for researchers looking to explore the potential of this and related compounds in their work. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted and represent exciting avenues for future research.

References

-

PubChem. (n.d.). 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

-

Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyridin-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Thiazole-4-carboxaldehyde. Retrieved from [Link]

-

Sharma, S., & Kumar, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

-

Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

-

Lee, S., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Retrieved from [Link]

-

Kumar, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

Wang, L., et al. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

ResearchGate. (2020). Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Retrieved from [Link]

-

MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,1-diethoxy-2-propanone, 5774-26-5. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 2-(pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (C8H5N3OS) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 15623090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Biological Activity of Pyrimidinyl-Thiazole Derivatives: A Privileged Scaffold in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings often yields hybrid molecules with enhanced biological profiles and novel mechanisms of action. The pyrimidinyl-thiazole core represents a quintessential example of such a "privileged scaffold." This structural motif is foundational to a multitude of synthetic compounds demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Pyrimidines, as essential components of nucleic acids, and thiazoles, present in vital cofactors like thiamine and numerous clinically approved drugs, each contribute unique physicochemical properties.[1][3][4] Their combination creates a sterically defined and electronically versatile framework capable of forming specific, high-affinity interactions with a wide array of biological targets. This guide provides an in-depth technical overview of the principal biological activities of pyrimidinyl-thiazole derivatives, detailing the molecular mechanisms, key structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Part 1: Targeting Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention. Pyrimidinyl-thiazole derivatives have emerged as potent inhibitors of several key oncogenic kinases.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

A primary anticancer mechanism for this class of compounds is the potent and often selective inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a crucial transcription regulator that phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of short-lived survival proteins, most notably Mcl-1, an anti-apoptotic protein frequently overexpressed in cancer cells.

The inhibition of CDK9 by pyrimidinyl-thiazole derivatives leads to a cascade of events culminating in programmed cell death (apoptosis).[5][6] By blocking CDK9 activity, the transcription of the MCL1 gene is suppressed, leading to a rapid decrease in Mcl-1 protein levels. This depletion of a key survival factor sensitizes cancer cells to apoptotic signals.[5][6] The typical binding mode involves the pyrimidine ring forming hydrogen bonds with the kinase hinge region, a characteristic interaction for many kinase inhibitors.[5]

Caption: Signaling pathway of CDK9 inhibition by pyrimidinyl-thiazole derivatives.

Experimental Protocol: In Vitro CDK9 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled kinase tracer from the CDK9 active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-kinase complex brings the fluorophores into proximity, generating a high TR-FRET signal. A competing compound will displace the tracer, causing a decrease in the signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of the test compound (pyrimidinyl-thiazole derivative) and a known CDK9 inhibitor (positive control) in 100% DMSO. Perform a serial dilution series in DMSO.

-

Prepare a 4X Kinase/Antibody solution by diluting Eu-anti-GST antibody and GST-CDK9/Cyclin T1 in Kinase Buffer A.

-

Prepare a 4X Tracer solution by diluting Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of the serially diluted test compound or control to the appropriate wells. Add 2.5 µL of 100% DMSO to "0% inhibition" control wells.

-

Add 2.5 µL of Kinase Buffer A to "100% inhibition" control wells (no kinase).

-

Add 5 µL of the 4X Kinase/Antibody solution to all wells except the "100% inhibition" controls.

-

Add 5 µL of the 4X Tracer solution to all wells.

-

Seal the plate and centrifuge briefly (1000 rpm, 1 min).

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of TR-FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Normalize the data using the "0% inhibition" and "100% inhibition" controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Anticancer Activity Profile

The following table summarizes the activity of a representative pyrimidinyl-thiazole derivative, demonstrating potent CDK9 inhibition and corresponding cellular antiproliferative effects.

| Compound ID | Target Kinase | IC50 (nM)[5][6] | Cell Line (Cancer Type) | GI50 (µM)[5] |

| 12u | CDK9 | 7 | HCT-116 (Colon) | 0.05 |

| CDK2 | >590 | K-562 (Leukemia) | 0.03 | |

| 12g | CDK9 | 11 | MOLM-13 (Leukemia) | 0.30 |

| CDK7 | >1000 | MV-4-11 (Leukemia) | 0.04 |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Part 2: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyrimidinyl-thiazole derivatives have been engineered to target critical nodes in the inflammatory cascade, offering novel therapeutic strategies.

Mechanism of Action: Dual COX-2/sEH and p38α Inhibition

-

Dual COX-2/sEH Inhibition: Some selective COX-2 inhibitor drugs were withdrawn due to cardiovascular side effects.[7][8] A sophisticated approach to mitigate this involves the simultaneous inhibition of soluble epoxide hydrolase (sEH). While COX-2 inhibition reduces pro-inflammatory prostaglandins, sEH inhibition increases levels of anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs). Pyrimidinyl-thiazole hybrids have been developed as dual inhibitors, demonstrating potent anti-inflammatory and analgesic effects with improved cardiovascular safety profiles.[7][8]

-

p38α MAPK Inhibition: The p38α mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory mediator production, including TNF-α and IL-6.[9] Certain pyrimidinyl-imidazo[2,1-b]thiazole derivatives act as potent p38α inhibitors, effectively suppressing the release of inflammatory cytokines and downstream products like prostaglandin E2 (PGE2).[9]

Caption: Experimental workflow for identifying anti-inflammatory leads.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This method serves as a rapid preliminary screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.

Principle: The assay measures the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA). Diclofenac sodium is used as a standard reference drug.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 5 mg/mL stock solution of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

-

Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

-

-

Assay Procedure:

-

To a set of microcentrifuge tubes, add 0.5 mL of the BSA solution.

-

Add 0.5 mL of the test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL).

-

A control tube consists of 0.5 mL BSA solution and 0.5 mL of the solvent.

-

-

Denaturation and Measurement:

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 72°C for 5 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] * 100

-

Determine the IC50 value by plotting the percentage inhibition against compound concentration.

-

Data Presentation: Anti-Inflammatory Activity

| Compound ID | Target | IC50 (µM)[9] | Assay |

| 24g | p38α | 0.68 | Enzyme Inhibition |

| 24i | PGE2 Production | 0.87 | Cell-based |

| 21d | Nitric Oxide Release | 1.21 | Cell-based |

Part 3: Antimicrobial Mechanisms of Action

The rise of drug-resistant pathogens necessitates the continuous development of novel antimicrobial agents.[1] Pyrimidinyl-thiazole derivatives have shown significant promise in this area, targeting both bacterial and fungal pathogens.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism of antibacterial action is the inhibition of DNA gyrase (GyrB subunit).[10][11] This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit, the compounds prevent the enzyme from functioning, leading to a disruption of DNA architecture and ultimately, bacterial cell death. Molecular docking studies have helped elucidate the binding interactions, often involving hydrogen bonds and π-stacking within the active site.[10]

Sources

- 1. ijerst.org [ijerst.org]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scilit.com [scilit.com]

- 8. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

Technical Guide: Discovery and Synthesis of Novel Thiazole-Based Compounds

Executive Summary: The Thiazole Imperative

In the landscape of heterocyclic medicinal chemistry, the thiazole ring is not merely a structural linker; it is a privileged scaffold .[1] Its unique electronic profile—possessing both a pyridine-like nitrogen (hydrogen bond acceptor) and a thiophene-like sulfur (increasing lipophilicity and metabolic stability)—makes it an ideal bioisostere for phenyl, pyridine, and oxazole rings.

This guide moves beyond textbook definitions to address the practical realities of thiazole synthesis in a drug discovery campaign. We will explore why "classic" methods often fail in late-stage diversification and how modern C-H activation protocols represent the future of the field.

Structural Rationale & Design Strategy

Bioisosterism and Electronic Properties

The thiazole ring is aromatic but

-

-

-

Hydrogen Bonding: The N3 nitrogen is a robust acceptor, often interacting with "hinge region" residues in kinases.

-

Metabolic Stability: The sulfur atom reduces susceptibility to oxidative metabolism compared to furan or oxazole analogs.

The Optimization Cycle (SAR)

Effective discovery relies on a tight feedback loop between design, synthesis, and biological validation.

Figure 1: The iterative Structure-Activity Relationship (SAR) optimization cycle.

Synthetic Methodologies: From Classic to Avant-Garde

The Classical Hantzsch Synthesis

Status: Robust, Scalable, but Atom-Inefficient.

The reaction between an

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon -

Critique: While reliable, it requires the handling of

-haloketones (often potent lachrymators and genotoxic impurities) and generates stoichiometric halide waste.

Modern Approach: Pd-Catalyzed C-H Activation

Status: High Atom Economy, Late-Stage Functionalization.

For diversifying a lead compound, building the ring from scratch is inefficient. Direct C-H arylation allows for the decoration of the thiazole core at the C2 or C5 positions without pre-functionalization (e.g., no need for stannanes or boronic acids).

-

Regioselectivity:

-

C5-Arylation: Favored under electrophilic palladation conditions due to the electron-rich nature of C5 relative to C2.

-

C2-Arylation: Achievable via C-H acidity (deprotonation-metalation mechanism) using bases like Cs₂CO₃.

-

Figure 2: Comparison of de novo synthesis (Hantzsch) vs. late-stage functionalization (C-H Activation).

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole (A common intermediate for kinase inhibitors).

Reagents & Equipment

| Reagent | Equivalents | Role |

| 4-Chlorophenacyl bromide | 1.0 eq | Electrophile ( |

| Thiourea | 1.2 eq | Dinucleophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| NaHCO₃ (Sat. Aq.) | Excess | Quenching/Neutralization |

Step-by-Step Workflow

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenacyl bromide (2.33 g, 10 mmol) in ethanol (20 mL).

-

Addition: Add thiourea (0.91 g, 12 mmol) in one portion.

-

Note: The reaction is often exothermic.[1] Ensure the temperature does not spike uncontrolledly.

-

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting bromide (

) should disappear; a polar baseline spot (hydrobromide salt of product) will appear.

-

-

Workup:

-

Isolation: Filter the resulting solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol/water (4:1) or perform flash column chromatography if high purity (>99%) is required for biological assays.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

7.0–7.3 ppm and the broad NH₂ singlet (exchangeable with D₂O). -

LC-MS: Confirm [M+H]+ peak (m/z 211/213 for Cl pattern).

Biological Validation: Kinase Inhibition[4][5][6]

Thiazoles are potent ATP-competitive inhibitors. A prime example is Dasatinib (Sprycel), which utilizes a thiazole-carboxamide motif to bind into the ATP pocket of Src/Abl kinases.

Mechanism of Action (Src Kinase)

The thiazole nitrogen forms a critical hydrogen bond with the backbone NH of Met341 (in Src) or Met318 (in Abl). This locks the kinase in an inactive conformation, preventing downstream signaling (e.g., STAT5 phosphorylation) essential for leukemic cell survival.

Figure 3: Mechanism of Action. The thiazole inhibitor blocks the phosphorylation cascade.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][4] "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)." Justus Liebigs Annalen der Chemie.

-

Privileged Scaffolds in Drug Design: Zhang, Z., et al. (2020).[5] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry.

-

Dasatinib Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

C-H Activation Reviews: Ueda, K., et al. (2016). "Palladium-Catalyzed C-H Arylation of Thiazoles." Organic Letters.

-

Green Synthesis: Hamedani, N. F., et al. (2021). "Green Synthesis of Thiazole Derivatives using Multi-component Reaction." Combinatorial Chemistry & High Throughput Screening.

Sources

Solubility and stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Topic: Solubility and Stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary: The Scaffold & Its Significance

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS: Variable by supplier, often custom synthesized) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors, antifungal agents, and neuroprotective small molecules. Its structure combines a thiazole core with a pyrimidine moiety at the C2 position and a reactive aldehyde handle at C4.

While the thiazole-pyrimidine scaffold offers robust metabolic stability in final drug candidates, the intermediate itself—specifically the aldehyde functionality—presents distinct solubility and stability challenges during storage and processing. This guide provides an evidence-based framework for handling, solubilizing, and stabilizing this compound to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular behavior of this compound is prerequisite to successful formulation.

| Property | Value / Characteristic | Technical Insight |

| Formula | C₈H₅N₃OS | MW: 191.21 g/mol |

| Appearance | Pale yellow to tan solid | Color deepens upon oxidation (formation of conjugated impurities). |

| Predicted LogP | ~1.4 – 1.9 | Moderately lipophilic; poor aqueous solubility. |

| pKa (Base) | ~1.3 (Pyrimidine), ~2.5 (Thiazole) | Remains neutral at physiological pH (7.4). Protonation requires strong acid (pH < 2). |

| H-Bond Donors | 0 | Lack of donors limits water solubility. |

| H-Bond Acceptors | 4 (3 N, 1 O) | Good solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Matrix

Data derived from structural analogs (e.g., Thiazole-4-carbaldehyde, 2-pyridyl-thiazoles) and functional group analysis.

| Solvent | Solubility Rating | Suitability for Storage | Notes |

| Water (pH 7) | Insoluble (< 0.1 mg/mL) | ❌ No | Hydrophobic packing prevents dissolution. |

| DMSO | High (> 20 mg/mL) | ✅ Yes | Preferred stock solvent. Store frozen to prevent hygroscopicity. |

| DMF | High (> 20 mg/mL) | ✅ Yes | Good alternative to DMSO. |

| Ethanol/Methanol | Moderate (1–5 mg/mL) | ⚠️ Conditional | Risk of Hemiacetal Formation. Avoid for long-term storage (see Stability section). |

| Dichloromethane | Good (5–10 mg/mL) | ❌ No | Volatile; concentration changes rapidly. Good for extraction/synthesis only. |

Stability & Degradation Mechanisms[1][2]

The stability of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde is dictated by the electrophilic nature of the aldehyde and the electron-deficient nature of the heteroaromatic rings.

Core Degradation Pathways

-

Aerobic Oxidation (The "Aldehyde Anxiety"): The C4-aldehyde is susceptible to autoxidation, converting to 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid . This is the primary impurity observed in aged samples.

-

Nucleophilic Addition (Solvent Incompatibility): In primary alcohols (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal . While reversible, this complicates HPLC analysis and NMR interpretation.

-

Photolytic Degradation: The conjugated thiazole-pyrimidine system absorbs UV light, leading to potential ring-opening or polymerization if exposed to intense light sources for prolonged periods.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways. Oxidation to the acid is the dominant irreversible risk.

Handling & Storage Protocols

To maintain purity >95% over 6+ months, strict adherence to the following protocols is required.

Storage Recommendations

-

Physical State: Store as a solid powder .[1] Solutions are inherently less stable.

-

Temperature: -20°C is optimal. 2–8°C is acceptable for short-term (<1 month).

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The aldehyde is sensitive to atmospheric oxygen.

-

Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV exposure).

Solvent Selection for Experiments

-

For Biological Assays: Dissolve in DMSO immediately prior to use. Do not store DMSO stocks at room temperature for >24 hours.

-

For Synthesis: If using alcohols as solvents, be aware of hemiacetal formation. If the next step is a condensation (e.g., reductive amination), this is generally negligible.

Experimental Workflows

Protocol A: Solubility Determination (Kinetic)

Use this protocol to validate if the compound is soluble enough for your specific assay buffer.

-

Preparation: Weigh 1 mg of compound into a clear 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add solvent (e.g., DMSO) in 10 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Observation: Inspect visually for clarity against a dark background.

-

Clear: Soluble.

-

Particulates: Insoluble.[2]

-

-

Dilution Test: Once dissolved in DMSO, dilute 1:100 into your assay buffer (e.g., PBS). Watch for precipitation (crash-out).

-

Note: Thiazole aldehydes often crash out in aqueous media if the concentration exceeds 50–100 µM.

-

Protocol B: Purity Assessment (HPLC)

Standard reverse-phase method to detect the carboxylic acid impurity.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic rings) and 280 nm .

-

Expected Retention:

-

Carboxylic Acid Impurity: Elutes earlier (more polar).

-

Target Aldehyde: Elutes later .

-

Hemiacetal (if in MeOH): May appear as a split peak or broad shoulder depending on equilibration speed.

-

Workflow Visualization: Quality Control Decision Tree

Figure 2: Quality Control Decision Tree. Visual color change is often the first indicator of degradation.

References

-

PubChem. 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (Compound Summary). National Library of Medicine. Link

-

Chiacchio, M. A., et al. (2019). Synthesis and antiproliferative activity of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Link

-

Sigma-Aldrich. Thiazole-4-carboxaldehyde Product Safety & Handling. (General analog handling data). Link

-

Cayman Chemical. 2-(2-pyridyl)-4-methyl-Thiazole-5-carboxylic acid Solubility Data. (Structural analog solubility profile). Link

Sources

Methodological & Application

Application Note: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in Kinase Fragment Discovery

[1]

Introduction & Mechanistic Rationale

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (PPT-4-CHO) represents a high-value "privileged structure" in kinase medicinal chemistry.[1] Its significance lies in the 2-(pyrimidin-2-yl)thiazole core, which mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via bidentate hydrogen bonding.[1]

The C4-aldehyde moiety serves two distinct roles in assay protocols:

-

Reversible Covalent Probe: The aldehyde is a "soft" electrophile capable of forming reversible hemithioacetal adducts with non-catalytic cysteines in the ATP binding pocket (e.g., Cys residues in the solvent-front or gatekeeper regions).

-

Ligation Handle: It acts as a universal precursor for rapid in situ derivatization (e.g., reductive amination) to generate focused libraries of CDK inhibitors.

Target Relevance

-

Primary Targets: CDK4/6 (e.g., Palbociclib analogs), CDK2, CDK9.

-

Secondary Targets: VEGFR-2, Aurora Kinases.[1]

Chemical Properties & Handling[1][2]

| Property | Specification | Critical Note |

| Molecular Weight | 191.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| Solubility | DMSO (>50 mM) | Incompatible with Tris buffers. |

| Stability | Oxidizes to carboxylic acid | Store under inert gas ( |

| Reactivity | Electrophilic (Aldehyde) | Reacts with primary amines (Lysine, Tris) to form Schiff bases. |

⚠️ Critical Buffer Warning

Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers when assaying PPT-4-CHO.[1] The primary amines in these buffers will react with the aldehyde group, forming a Schiff base and neutralizing the compound's activity.

-

Recommended Buffer: HEPES, MOPS, or PBS (pH 7.4).

Experimental Workflows (Graphviz)

The following diagram outlines the decision tree for utilizing PPT-4-CHO, distinguishing between direct fragment screening and derivatization assays.

Caption: Workflow for PPT-4-CHO utilization. Path A focuses on covalent engagement; Path B focuses on scaffold validation via derivatization.[1]

Protocol A: Direct Biochemical Assay (ADP-Glo™ Platform)[1]

This protocol validates the scaffold's ability to inhibit kinase activity (specifically CDK4/Cyclin D1) in an ATP-competitive manner.[1]

Materials

-

Kinase: Recombinant Human CDK4/Cyclin D1 (e.g., Promega V4060).

-

Substrate: Rb protein or peptide fragment (e.g., Rb-711).[1]

-

ATP: Ultra-pure ATP (10 mM stock).[1]

-

Compound: PPT-4-CHO (10 mM in DMSO).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

-

Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT. (NO TRIS ).

Step-by-Step Methodology

-

Compound Preparation (Serial Dilution):

-

Thaw PPT-4-CHO and prepare a 10 mM stock in 100% DMSO.[1]

-

Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Top conc: 1 mM).

-

Dilute compounds 1:25 into 1X Kinase Buffer (HEPES-based) to create a 4X working solution (4% DMSO).

-

-

Enzyme Reaction Setup (384-well Plate):

-

Dispense 2.5 µL of Kinase (CDK4/CycD1, 2 ng/well) into wells.

-

Add 2.5 µL of 4X Compound Solution.

-

Pre-Incubation: Incubate for 15 minutes at 23°C. This allows the scaffold to equilibrate with the ATP pocket and the aldehyde to potentially interact with proximal nucleophiles.

-

-

Substrate Initiation:

-

Add 5 µL of ATP/Substrate Mix (25 µM ATP, 0.2 µg/µL Rb peptide).

-

Final Assay Volume: 10 µL.

-

Final DMSO Concentration: 1%.[1]

-

Incubate at 23°C for 60 minutes.

-

-

ADP-Glo Detection:

-

Add 10 µL of ADP-Glo™ Reagent (Stops reaction, depletes ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

-

-

Data Acquisition:

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

-

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.[1]

-

Protocol B: Mass Spectrometry Binding Assay (Covalent Screening)

This protocol determines if PPT-4-CHO forms a covalent bond (Schiff base or hemithioacetal) with the kinase.[1]

Materials

-

Instrument: LC-ESI-TOF MS (e.g., Agilent 6500 Q-TOF).[1]

-

Protein: Purified Kinase Domain (CDK2 or CDK4), >90% purity, in PBS.

-

Control: NaBH₃CN (Sodium cyanoborohydride) for Schiff base reduction (optional).

Methodology

-

Protein Preparation:

-

Incubation:

-

Mix 5 µM Protein with 50 µM PPT-4-CHO (1:10 ratio).

-

Incubate for 60 minutes at Room Temperature.

-

(Optional Step for Schiff Base Validation): Add 5 mM NaBH₃CN to reduce the reversible imine to a stable amine.

-

-

LC-MS Analysis:

-

Inject 5 µL onto a C4 Reverse Phase column.

-

Elute with a water/acetonitrile gradient (+0.1% Formic Acid).

-

Deconvolute the mass spectrum.

-

-

Analysis Criteria:

-

Reversible Binding (Hemithioacetal): Look for mass shift of +191.2 Da (Intact compound). Note: This bond is labile and may dissociate during ionization unless "soft" settings are used.

-

Schiff Base (Reduced): Look for mass shift of +175.2 Da (Loss of Oxygen, gain of compound) if reduced with cyanoborohydride.

-

References

-

Scaffold Relevance: Wang, S., et al. (2004).[2] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry.

-

Aldehyde Reactivity: Shannon, D. A., & Weerapana, E. (2015). "Aldehydes in Drug Discovery and Chemical Biology." Current Opinion in Chemical Biology.

-

Assay Methodology: Promega Corporation.[1] "ADP-Glo™ Kinase Assay Technical Manual."

-

CDK4/6 Inhibitors: Asghar, U., et al. (2015). "The history and future of targeting cyclin-dependent kinases in cancer therapy." Nature Reviews Drug Discovery.[1]

Application Note: High-Throughput Screening & Library Design with 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Executive Summary

This Application Note details the strategic utilization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (CAS: 533885-37-9) in drug discovery workflows. As a "privileged scaffold," the thiazole-pyrimidine hybrid core mimics the ATP-binding motif of numerous kinases (e.g., CDK2, EGFR) and microbial enzymes. The C4-aldehyde functionality serves as a versatile "divergent hub," enabling the rapid generation of high-density compound libraries via parallel synthesis.

This guide provides validated protocols for:

-

Library Generation: High-throughput parallel synthesis via reductive amination.

-

Screening: Biochemical kinase inhibition assays for the generated library.

-

Fragment-Based Drug Discovery (FBDD): Utilizing the aldehyde as a reversible covalent warhead for lysine-proximal targeting.

Scientific Background & Mechanism[1][2][3][4][5]

The Privileged Scaffold

The 2-(pyrimidin-2-yl)thiazole moiety is a bioisostere of the purine ring system found in ATP. This structural mimicry allows it to form critical hydrogen bonds within the hinge region of kinase active sites.

-

Pyrimidine N1/N3: H-bond acceptors.

-

Thiazole S/N: Modulate lipophilicity and orientation within the hydrophobic pocket.

The C4-Aldehyde Handle

The aldehyde group at the 4-position is not merely a structural feature but a chemical handle for Diversity-Oriented Synthesis (DOS). It allows for:

-

Reductive Amination: Access to secondary/tertiary amines (solubility enhancers).

-

Knoevenagel Condensation: Access to conjugated systems (Michael acceptors).

-

Hydrazone Formation: Rigidification of the scaffold.

Mechanism of Action (Library Members)

Compounds derived from this scaffold typically function as Type I ATP-competitive inhibitors . By derivatizing the aldehyde, researchers can extend the molecule into the "solvent-exposed region" or the "back pocket" of the kinase, optimizing selectivity and potency.

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow, transforming the single aldehyde precursor into a screened library of hits.

Figure 1: Divergent synthesis strategy converting the aldehyde scaffold into a functional HTS library.

Protocol 1: Parallel Library Synthesis (Reductive Amination)

Objective: To generate a library of 96 diverse amines from 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde.

Materials

-

Scaffold: 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde (0.2 M in DCE).

-

Reagents: 96 diverse primary/secondary amines (0.2 M in DCE).

-

Reducing Agent: Sodium triacetoxyborohydride (STAB), solid or slurry.

-

Scavenger Resin: Polymer-supported isocyanate (PS-NCO) (to remove excess amine).

-

Equipment: 96-well deep-well reaction block, orbital shaker.

Step-by-Step Procedure

-

Arraying: Dispense 100 µL (20 µmol) of the Scaffold solution into each well of the 96-well block.

-

Amine Addition: Add 110 µL (22 µmol, 1.1 eq) of a unique amine solution to each well.

-

Imine Formation: Seal the block and shake at room temperature (RT) for 1 hour. Note: This allows the intermediate imine to form.

-

Reduction: Add STAB (approx. 30 mg, ~6 eq) to each well. Reseal and shake at RT for 16 hours.

-

Critical Step: Ensure the block is vented or has a pierced septum if gas evolution is observed (rare with STAB, but good practice).

-

-

Quenching & Scavenging: Add 50 mg of PS-NCO resin to each well. Shake for 4 hours.

-

Filtration: Filter the reaction mixture through a 96-well filter plate into a pre-weighed collection plate. Wash resin with 100 µL DCM.

-

Drying: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

-

QC: Re-suspend 5 random wells in DMSO and analyze via LC-MS to verify purity >85%.

Protocol 2: High-Throughput Screening (Kinase Assay)

Objective: Screen the synthesized library against a target kinase (e.g., CDK2/CyclinE) to identify inhibitors.

Assay Setup (384-well Format)

-

Assay Type: FRET-based or ADP-Glo™ (Luminescence).

-

Controls:

-

Positive Control: Staurosporine (1 µM).

-

Negative Control: DMSO (0.1%).

-

Scaffold Control: Unreacted aldehyde (to rule out warhead reactivity).

-

Procedure

-

Library Prep: Dilute the dried library compounds to 1 mM in 100% DMSO.

-

Transfer: Acoustic dispense (e.g., Echo®) 50 nL of compound into the 384-well assay plate (Final conc: 10 µM).

-

Enzyme Addition: Add 5 µL of Kinase/Buffer mix. Incubate 15 mins at RT.

-

Substrate Addition: Add 5 µL of ATP/Peptide Substrate mix to initiate reaction.

-

Incubation: Incubate for 60 mins at RT.

-

Detection: Add detection reagent (e.g., ADP-Glo reagent), incubate, and read Luminescence.

Data Analysis

-

Normalization: Calculate % Inhibition relative to High/Low controls.

-

Hit Cutoff: Compounds showing >50% inhibition at 10 µM.

-

PAINS Filter: Cross-reference hits against "Pan-Assay Interference Compounds" filters. Note: Thiazoles are generally stable, but check for aggregation.

Protocol 3: Covalent Fragment Screening (Reversible)

Objective: Use the aldehyde scaffold as a "Reversible Covalent Probe" to target non-catalytic lysines.

Rationale: Aldehydes can form reversible imine (Schiff base) bonds with lysine residues on a protein surface. This is a powerful method to find binding pockets that are difficult to target with standard non-covalent inhibitors.

Workflow

-

Protein Prep: Purify target protein in a buffer free of primary amines (i.e., use HEPES or PBS; avoid Tris).

-

Incubation: Incubate Protein (10 µM) with the Scaffold (100 µM) for 1 hour.

-

Stabilization (Optional): Add NaCNBH3 (Cyanoborohydride) to "lock" the reversible imine into a permanent amine for MS detection.

-

Analysis: Intact Protein LC-MS.

-

Hit Criteria: Observation of a mass shift corresponding to [Protein + Scaffold - H2O] (Shift = +MW of Scaffold - 18 Da).

-

-

Validation: Tryptic digest followed by peptide mapping to identify the specific lysine residue modified.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Library Synthesis | Incomplete imine formation | Add a Lewis acid catalyst (e.g., Ti(OiPr)4) or extend reaction time. |

| Aldehyde Oxidation | Storage in air | Store the scaffold under Argon/Nitrogen at -20°C. Aldehydes oxidize to carboxylic acids over time. |

| High False Positives in HTS | Aldehyde reactivity | Ensure the library synthesis went to completion. Unreacted aldehyde can non-specifically modify the kinase. |

| Precipitation in Assay | Low solubility | Thiazoles can be lipophilic. Ensure final DMSO concentration is 1-2% or add 0.01% Triton X-100. |

References

-

Thiazole-Pyrimidine Hybrids in Cancer: Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors. Bioorganic Chemistry, 2025.[1]

-

Covalent Fragment Screening: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 2021.[4]

-

Scaffold Synthesis & Properties: Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids. Journal of Biochemical and Molecular Toxicology, 2025.

-

Aldehyde Reactivity in Libraries: Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate Review, 2026.

Sources

- 1. Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors with promising antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]

Application Notes and Protocols for Cell-Based Assays Using 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

Authored by: Senior Application Scientist, Gemini Labs

Introduction: The Therapeutic Potential of Thiazole-Containing Compounds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key feature in a variety of FDA-approved drugs and clinical candidates, demonstrating its versatility and importance in drug discovery.[4] Thiazole derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][6][7] The anticancer properties of thiazole-containing molecules are of particular interest, with many derivatives reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7][8][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to characterize the cellular effects of a novel thiazole derivative, using 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde as a representative example. The following protocols outline a strategic workflow for assessing its cytotoxic and apoptotic activity, and for gaining initial mechanistic insights into its mode of action.

Experimental Workflow for Characterization

A systematic approach is crucial for the initial characterization of a novel compound. The following workflow provides a comprehensive strategy to move from a primary assessment of cytotoxicity to a more detailed understanding of the induced cell death mechanism and potential signaling pathway modulation.

Figure 1: A comprehensive workflow for the initial biological characterization of a novel thiazole derivative.

Section 1: Assessment of Cell Viability and Cytotoxicity

The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT and WST-1 assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[11] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the amount of formazan is directly proportional to the number of living cells.[11]

Principle of the WST-1 Assay

Figure 2: The principle of the WST-1 cell viability assay.

Protocol: WST-1 Cell Viability Assay

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials:

-

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

-

Selected cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

WST-1 reagent

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to subtract background absorbance.

-

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells). An IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Parameter | Description |

| Cell Line | e.g., MCF-7 (human breast adenocarcinoma) |

| Seeding Density | 8,000 cells/well |

| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |

| Vehicle Control | 0.5% DMSO in complete medium |

| Incubation Time | 48 hours |

| WST-1 Incubation | 2 hours |

| Readout | Absorbance at 450 nm |

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assay

If the compound exhibits significant cytotoxicity, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[12][13][14]

Principle of the Annexin V/PI Apoptosis Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]

Figure 3: Differentiation of cell populations in an Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

-

Cells treated with 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Data Analysis and Interpretation

The flow cytometry data will be presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified. A significant increase in the percentage of Annexin V-positive cells in the compound-treated samples compared to the control indicates the induction of apoptosis.

| Control | Purpose |

| Unstained Cells | To set the baseline fluorescence. |

| Annexin V-FITC only | To set the compensation for FITC spillover. |

| PI only | To set the compensation for PI spillover. |

| Vehicle Control | To account for any effects of the solvent. |

Section 3: Mechanistic Investigation with a Dual-Luciferase® Reporter Assay

To gain initial insights into the mechanism of action, a reporter gene assay can be employed. Many thiazole derivatives have been shown to modulate key signaling pathways involved in cancer, such as the NF-κB pathway.[2][3] A dual-luciferase reporter assay can quantify the effect of the compound on the transcriptional activity of a specific pathway.[15][16][17][18]

Principle of the Dual-Luciferase® Reporter Assay

This assay involves co-transfecting cells with two plasmids. The experimental reporter plasmid contains a firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). The control reporter plasmid contains a Renilla luciferase gene under the control of a constitutive promoter. The activity of the firefly luciferase is normalized to the activity of the Renilla luciferase to account for variations in transfection efficiency and cell number.[15][18]

Figure 4: The principle of a dual-luciferase reporter assay for monitoring NF-κB activity.

Protocol: Dual-Luciferase® Reporter Assay

Materials:

-

NF-κB firefly luciferase reporter plasmid and Renilla luciferase control plasmid

-

Transfection reagent

-

Cells plated in a 24-well plate

-

Dual-Luciferase® Reporter Assay System (includes Luciferase Assay Reagent II and Stop & Glo® Reagent)

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the firefly and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde for the desired duration (e.g., 6-24 hours). Include appropriate controls.

-

If investigating inhibitory effects, co-treat with a known inducer of the pathway (e.g., TNF-α for NF-κB).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

-

Luminescence Measurement:

-

Add 20 µL of cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

Data Analysis and Interpretation

The firefly luciferase activity is normalized by dividing it by the Renilla luciferase activity for each sample. The normalized values for the treated samples are then compared to the control to determine the effect of the compound on the transcriptional activity of the pathway. A decrease in the normalized luciferase activity in the presence of an inducer would suggest an inhibitory effect of the compound on the signaling pathway.

| Component | Description |

| Experimental Reporter | Plasmid with NF-κB response elements driving firefly luciferase. |

| Control Reporter | Plasmid with a constitutive promoter driving Renilla luciferase. |

| Inducer (Optional) | e.g., TNF-α (10 ng/mL) to activate the NF-κB pathway. |

| Compound Concentrations | Titration based on IC₅₀ values from the viability assay. |

| Readout | Relative Light Units (RLU). |

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel thiazole derivatives like 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carbaldehyde. By systematically assessing cytotoxicity, determining the mode of cell death, and investigating effects on a key signaling pathway, researchers can efficiently gather critical data to guide further drug development efforts. The versatility of the thiazole scaffold continues to make it a promising area for the discovery of new therapeutic agents.

References

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. [Link]

-

Li, J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

-

de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(4), 847-854. [Link]

-

Bio-protocol. (2022, May 25). Luciferase reporter assay. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Gümüş, F. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2337-2351. [Link]

-

Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910. [Link]

-

El-Naggar, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

-

Kumar, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5271. [Link]

-

Labbox. (n.d.). Luciferase Reporter Assay Kit. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-